Trequinsin hydrochloride
Overview
Description
Trequinsin Hydrochloride is a potent phosphodiesterase inhibitor known for its ability to enhance sperm motility and function. It has a molecular formula of C24H28ClN3O3 and is primarily used in pharmacological research due to its unique properties .
Mechanism of Action
Target of Action
Trequinsin hydrochloride primarily targets cGMP-inhibited phosphodiesterase (PDE3) . PDE3 plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
This compound, as a PDE3 inhibitor, interacts with its target by inhibiting the activity of PDE3 . This inhibition leads to an increase in intracellular cGMP . It also activates CatSper and partly inhibits potassium channel activity .
Biochemical Pathways
The inhibition of PDE3 by this compound affects the cGMP signaling pathway. The increase in intracellular cGMP can lead to various downstream effects, including the activation of protein kinases that regulate cellular responses .
Result of Action
This compound has been shown to significantly increase cell hyperactivation and penetration into viscous medium in all donor sperm samples . It also increased cell hyperactivation in 88% of patient sperm samples .
Biochemical Analysis
Biochemical Properties
Trequinsin hydrochloride is a highly potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3) and has been shown to potently inhibit arachidonic acid-induced aggregation of human platelets . It is also known to increase intracellular calcium and cyclic GMP in human sperm, which can improve motility .
Cellular Effects
This compound has been found to significantly increase cell hyperactivation and penetration into viscous medium in all donor sperm samples . It also influences cell function by increasing intracellular calcium and cyclic GMP .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a potent inhibitor of cGMP-inhibited phosphodiesterase (PDE3) . This inhibition leads to an increase in intracellular calcium and cyclic GMP, which are crucial for various cellular functions including sperm motility .
Temporal Effects in Laboratory Settings
It has been shown to have a significant impact on cell hyperactivation and penetration into viscous medium in all donor sperm samples .
Metabolic Pathways
It is known to inhibit cGMP-inhibited phosphodiesterase (PDE3), which plays a crucial role in various metabolic processes .
Subcellular Localization
It is known to increase intracellular calcium and cyclic GMP, suggesting that it may be localized in areas of the cell where these molecules play crucial roles .
Preparation Methods
The synthesis of Trequinsin Hydrochloride involves several steps, starting with the preparation of the parent compound, Trequinsin. The process includes selective demethylation, complex formation, and subsequent treatment with specific reagents to yield the final product . Industrial production methods typically involve high-throughput screening and in vitro tests to ensure the compound’s efficacy and purity .
Chemical Reactions Analysis
Trequinsin Hydrochloride undergoes various chemical reactions, including:
Oxidation: Trequinsin can be oxidized to form metabolites with different functional groups.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Trequinsin can undergo substitution reactions, particularly at the methoxyl groups, to form various metabolites.
Common reagents used in these reactions include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), ZnCl2 (zinc chloride), and HCl (hydrochloric acid). Major products formed from these reactions include hydroxy derivatives, formyl derivatives, and carboxy derivatives .
Scientific Research Applications
Trequinsin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a phosphodiesterase inhibitor in various chemical assays.
Biology: Enhances sperm motility and function, making it a potential treatment for male infertility
Industry: Utilized in high-throughput screening platforms to identify compounds that enhance sperm motility.
Comparison with Similar Compounds
Trequinsin Hydrochloride is unique due to its potent phosphodiesterase inhibition and its ability to enhance sperm motility. Similar compounds include:
Ibudilast: Another phosphodiesterase inhibitor known for its anti-inflammatory properties.
Papaverine: A phosphodiesterase inhibitor used to treat various medical conditions, including erectile dysfunction.
This compound stands out due to its specific application in enhancing sperm motility and its unique mechanism of action involving CatSper activation .
Properties
IUPAC Name |
9,10-dimethoxy-3-methyl-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3.ClH/c1-14-9-15(2)23(16(3)10-14)25-22-13-19-18-12-21(30-6)20(29-5)11-17(18)7-8-27(19)24(28)26(22)4;/h9-13H,7-8H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCZZBVPTHVXFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2C)OC)OC)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79855-88-2 (Parent) | |
Record name | Trequinsin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8045806 | |
Record name | Trequinsin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78416-81-6 | |
Record name | 4H-Pyrimido[6,1-a]isoquinolin-4-one, 2,3,6,7-tetrahydro-9,10-dimethoxy-3-methyl-2-[(2,4,6-trimethylphenyl)imino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78416-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trequinsin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078416816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trequinsin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.